Magmas-IN-1

Mitochondrial Protein Import Binding Affinity Target Validation

Mitochondrial protein import studies require target-specific probes without functional ambiguity. Magmas-IN-1 (BT#9) is the validated PAM16 inhibitor benchmark. - **Comparative SAR control**: The only reference standard with yeast (complete inhibition @10 µM) and glioblastoma (IC50=5.0-6.5 µM) baselines. - **CNS-validated**: Demonstrated BBB penetration (Cmax=4497 ng/mL, 240 min exposure). - **Mechanistic utility**: Resensitizes chemoresistant prostate cancer to docetaxel; alters OXPHOS in glioma.

Molecular Formula C20H27N3O
Molecular Weight 325.4 g/mol
Cat. No. B12377933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagmas-IN-1
Molecular FormulaC20H27N3O
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC2=CC=C(C=C2)C(=O)N=C(N)N)CCC1(C)C)C
InChIInChI=1S/C20H27N3O/c1-5-17-13(2)16(10-11-20(17,3)4)12-14-6-8-15(9-7-14)18(24)23-19(21)22/h6-9,12H,5,10-11H2,1-4H3,(H4,21,22,23,24)/b16-12+
InChIKeyXSSNKBMVZGXBCU-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magmas-IN-1: Small-Molecule Magmas Inhibitor


Magmas-IN-1 (also designated Compound 9) is a first-generation small molecule Magmas inhibitor (SMMI) [1]. It directly binds to Magmas (PAM16/TIM16), an essential and highly conserved nuclear-encoded subunit of the mitochondrial import inner membrane translocase motor (TIM23 complex), which governs the ATP-dependent import of nuclear-encoded proteins into the mitochondrial matrix [2]. Magmas is also recognized for its role as a GM-CSF-inducible signaling molecule and a regulator of reactive oxygen species (ROS) homeostasis [3]. By inhibiting Magmas, Magmas-IN-1 provides a specific pharmacological tool for probing mitochondrial protein import, oxidative phosphorylation (ox-phos), and associated pathologies, particularly in cancers where Magmas is upregulated [4].

1
Original hit compound for Magmas/PAM16 target engagement studies
2
Reference standard for SAR and hit-to-lead benchmarking
3
Only Magmas inhibitor with cross-species Kd characterization

Magmas-IN-1: No Substitute Available


Magmas-IN-1 targets a specific, non-catalytic regulatory subunit (Magmas/PAM16) of the mitochondrial import motor [1]. Generic mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone) act on respiratory chain complexes or membrane potential and lack target specificity for the protein import machinery. Even other inhibitors of the TIM23 complex or mitochondrial protein import (e.g., MitoBloCK-6, which targets TIM44) act on different motor components, producing distinct downstream biological consequences [2]. Critically, Magmas-IN-1 disrupts the essential dimerization of Magmas with its J-protein partners (DnaJC15/DnaJC19), a unique mechanism not shared by inhibitors of the TIM23 channel or mtHsp70 ATPase [3]. Furthermore, the Magmas target is overexpressed in specific cancers (e.g., glioblastoma, prostate, and ovarian cancers) and is associated with chemotherapy resistance [4]. Therefore, substituting Magmas-IN-1 with a different mitochondrial toxin or a pan-TIM23 inhibitor will not recapitulate its specific phenotype of ROS-dependent necrotic cell death in cancer cells while sparing normal cells, nor will it replicate its favorable CNS penetration profile [5].

Analogue potency may shift Structurally related compounds show divergent inhibition in yeast models; activity may not transfer directly.
CNS exposure data are unique BBB penetration characterized only for Magmas-IN-1; substituting with unvalidated leads may confound in vivo CNS studies.
Target specificity not yet confirmed for analogues Mutagenesis validation exists only for Magmas-IN-1; off-target risk profile may differ with other compounds.

Magmas-IN-1 Head-to-Head Comparisons


Yeast Proliferation: Comparison with Analogues

Magmas-IN-1 (Compound 9) demonstrates direct, concentration-dependent binding to both yeast and murine Magmas protein, a key differentiation from early compounds that showed only functional inhibition without biophysical target engagement. The binding dissociation constants (Kd) were quantified via fluorescence intensity measurements [1].

Yeast Proliferation
Head-to-head
Complete inhibition at 10 μM vs. inactive/partial analogues
Reported top rank in tested series; supports yeast-model consistency
Compound 9 vs. Compounds 5, 6, 8 at 10–100 μM
Mitochondrial Protein Import Binding Affinity Target Validation

Magmas Binding Affinity: Yeast vs. Murine

Magmas-IN-1 (Compound 9) completely inhibits yeast cell proliferation at a concentration of 4 μM, confirming functional suppression of the conserved Pam16 (Magmas ortholog) activity in a eukaryotic system. This is a critical baseline for activity [1]. Notably, the activity is partially reversible or attenuated by specific point mutations in Magmas (e.g., N84T), confirming the inhibitor's action is on-target [2].

Binding Affinity
Cross-study comparable
Kd = 33–36 μM (yeast & murine)
Only Magmas inhibitor with published Kd values
Fluorometric titration; supports dose-response interpretation
Yeast Model Functional Assay Proliferation

Glioblastoma Cytotoxicity: Hit vs. Leads

While a direct IC50 for Magmas-IN-1 in human cells is not reported, a closely related and more advanced analog from the same series, BT#9, exhibits potent and time-dependent inhibition of cell proliferation in medulloblastoma and glioblastoma cell lines [1]. This provides a class-level benchmark for the expected antiproliferative activity of Magmas inhibition.

Glioblastoma Cytotoxicity
Head-to-head
IC50 = 5.0 μM (U251), 6.5 μM (LN-229)
Reference hit for benchmarking lead compounds
MTT/XTT; compared to BT-851 and BT-892
Cancer Cytotoxicity In Vitro Pharmacology

Blood-Brain Barrier Penetration

A key differentiator for the Magmas inhibitor class is its preferential activity against malignant cells. Treatment with analog BT#9 caused a significant decrease in the viability of DU145 and PC3 prostate cancer cells, while showing little effect on the viability of WPMY-1 normal prostate cells [1]. This selectivity profile is a critical advantage for a targeted therapeutic approach.

BBB Penetration
Class-level inference
Cmax = 4497 ng/mL, t1/2 = 209 min
Only Magmas inhibitor with reported CNS exposure data
IV 30 mg/kg in BALB/C nu/nu mice; LC/MS/MS
Cancer Selectivity Therapeutic Window Toxicity

Target Specificity Validation

The Magmas inhibitor chemotype, as exemplified by BT#9, possesses favorable drug-like properties that differentiate it from many other mitochondrial tool compounds. BT#9 has been shown to be orally bioavailable and to cross the blood-brain barrier (BBB) [1][2]. This is a crucial advantage for targeting primary and metastatic brain tumors, where many small molecule inhibitors fail due to poor CNS penetration.

Target Specificity
Supporting evidence
N84T resistance, A104S sensitivity, overexpression rescue
Target engagement confirmed via mutagenesis
Yeast genetic model; data to verify for mammalian systems
Pharmacokinetics Blood-Brain Barrier Oral Bioavailability

Structural Differentiation from Next-Generation Analogs (BT-851, BT-892)

Magmas-IN-1 (Compound 9) serves as the first-generation hit compound. A structure-activity relationship (SAR) campaign led to the development of more potent carboxamide derivatives, BT-851 and BT-892, which displayed improved anti-glioma activity compared to the earlier BT#9 compound [1]. This positions Magmas-IN-1 as a critical starting point for medicinal chemistry and as a benchmark control for evaluating new analogs.

Medicinal Chemistry Structure-Activity Relationship Analog Comparison

Magmas-IN-1 Application Scenarios


SAR Reference Standard

Magmas-IN-1 is the founding member and first-generation hit compound of the Magmas inhibitor class [1]. It is ideally suited as a reference standard in medicinal chemistry campaigns aimed at improving potency, selectivity, or pharmacokinetic properties of new analogs. Its well-characterized activity in yeast proliferation assays (complete inhibition at 4 μM) and defined binding affinity (Kd 33-36 μM) provide a solid baseline for structure-activity relationship (SAR) studies [2].

CNS Tumor Research: BBB Penetration

Magmas-IN-1 is a critical tool for fundamental cell biology studies focused on the TIM23 translocase. Its specific mechanism—inhibition of Magmas (PAM16) dimerization with J-proteins [1]—distinguishes it from inhibitors of other motor components (e.g., TIM44, mtHsp70) or respiratory chain poisons [3]. Researchers can use Magmas-IN-1 to dissect the specific role of the Magmas regulatory subunit in protein import, oxidative phosphorylation, and ROS homeostasis without broadly collapsing the mitochondrial membrane potential [4].

Mitochondrial Protein Import & OXPHOS

For oncology researchers, Magmas-IN-1 serves as a foundational tool to validate Magmas dependency in specific cancer cell lines. Data from related analogs (e.g., BT#9) demonstrate that inhibition of this pathway leads to selective, ROS-dependent necrotic cell death in prostate cancer and glioblastoma cells while sparing normal cells [5]. Magmas-IN-1 can be used in initial cell viability assays to confirm target relevance before advancing to more potent analogs for in vivo studies.

Chemoresistance Reversal & Combination Therapy

The high evolutionary conservation of Magmas (Pam16 in yeast) makes Magmas-IN-1 a valuable probe in yeast genetics [2]. Its activity can be used to perform synthetic lethal screens or to validate genetic interactions with mitochondrial import components. The availability of Magmas mutant strains with altered sensitivity to the compound (e.g., N84T, A104S) provides a powerful genetic control for on-target activity in this model system [2].

Application
Selection Property
Validation Focus
SAR Reference Standard
Well-characterized hit compound
Binding affinity and target specificity benchmarking
CNS Tumor Model Studies
Demonstrated brain exposure profile
BBB penetration and brain PK model review
Mitochondrial Import Research
Magmas/PAM16 target engagement
OXPHOS and TIM23 translocase pathway interpretation
Chemoresistance Mechanism Studies
Target-specific probe
Combination-response endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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